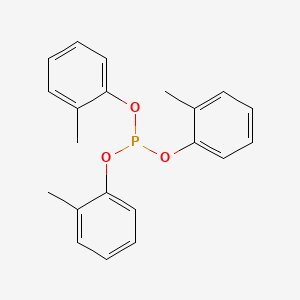![molecular formula C11H14O4 B1583711 Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 5826-73-3](/img/structure/B1583711.png)
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Overview
Description
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the linear formula C11H14O4 . It has a molecular weight of 210.232 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of this compound and its diastereomeric derivatives has been reported in the literature . They were synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C11H14O4 . More detailed structural information may be available in specialized chemical databases or literature .Chemical Reactions Analysis
The compound has been used in polymerization reactions, specifically ring-opening metathesis polymerization (ROMP) . The reactions proceeded in a controlled manner as evidenced by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Scientific Research Applications
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has been used in a variety of scientific research applications. It has been used as a building block for other molecules, such as polymers, and as a reagent for synthesizing new compounds. It has also been used as a tool for studying biochemical and physiological processes. For example, this compound has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the body. In addition, this compound has been used to study the effects of various environmental pollutants on the body.
Mechanism of Action
The mechanism of action of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is not fully understood. However, it is believed that it may be involved in the regulation of various biochemical and physiological processes. For example, this compound has been shown to interact with various hormones, such as estrogen and testosterone, as well as with various neurotransmitters, such as dopamine and serotonin. In addition, this compound has been shown to interact with various enzymes, such as cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an effect on various biochemical and physiological processes. For example, this compound has been shown to affect the metabolism of various drugs, as well as the regulation of hormones and neurotransmitters. In addition, this compound has been shown to have an effect on the immune system, as well as on the development and growth of cells.
Advantages and Limitations for Lab Experiments
The advantages of using Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in laboratory experiments include its low cost, its availability in various forms, and its ease of synthesis. In addition, this compound can be used in a variety of scientific research applications, including as a building block for other molecules and as a reagent for synthesizing new compounds. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to interact with various hormones and neurotransmitters.
Future Directions
The potential future directions for Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate include its use in the development of new drugs and its use in the study of the effects of various environmental pollutants on the body. In addition, this compound could be used to study the effects of various hormones and neurotransmitters on the body, as well as to study the effects of various drugs on the central nervous system. Finally, this compound could be used to study the effects of various enzymes, such as cytochrome P450, on the metabolism of drugs.
properties
IUPAC Name |
dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLNJWOULYVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55738-37-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8041876 | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5826-73-3, 3014-58-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5826-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC-46421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl carbate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in polymer chemistry?
A1: this compound, also known as Dimethyl 5-norbornene-2,3-dicarboxylate, is a commonly used monomer in ring-opening metathesis polymerization (ROMP). [, , ] This type of polymerization is valuable for creating polymers with well-defined structures and properties.
Q2: How does the structure of this compound influence its reactivity in ROMP?
A2: Research has shown that the stereochemistry of the dicarboxylate substituents on the norbornene ring significantly impacts the monomer's reactivity in ROMP. [] The endo isomer exhibits lower reactivity compared to the exo isomer due to steric hindrance, affecting the monomer's orientation during the polymerization process. This highlights the importance of stereochemical considerations when using this compound in ROMP.
Q3: Can the polymerization of this compound be controlled?
A3: Yes, the polymerization of this compound can be controlled by using different catalysts. [, ] For example, research has demonstrated that ruthenium-based catalysts with varying halogen ligands exhibit different initiation and propagation rates during the ROMP of this monomer. [] This allows for the synthesis of polymers with tailored molecular weights and architectures.
Q4: Are there examples of this compound being used to create functional polymers?
A4: Yes, this compound has been incorporated as a matrix monomer in the creation of terpolymers designed for light up-conversion via triplet-triplet annihilation. [] In this application, the monomer allows for the controlled incorporation of sensitizer and emitter chromophores into the polymer backbone, ultimately influencing the material's light up-conversion properties.
Q5: What analytical techniques are used to study the polymerization of this compound?
A5: Researchers commonly employ ¹H NMR spectroscopy to monitor the conversion of this compound during ROMP. [, ] This technique allows for real-time monitoring of the reaction progress and provides insights into the polymerization kinetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





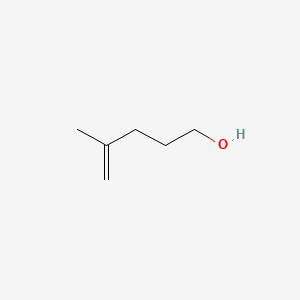


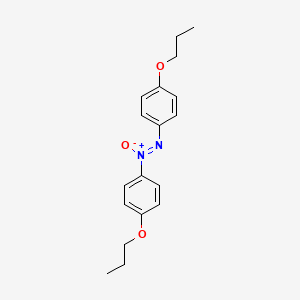
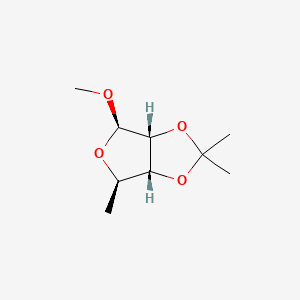

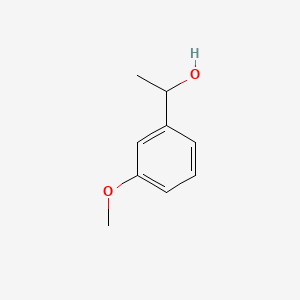
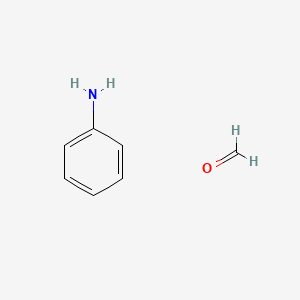

![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)
